1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione
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Overview
Description
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound featuring an azetidine ring, a cyclohexylsulfonyl group, and a phenylpentane-dione moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves multiple steps, typically starting with the formation of the azetidine ring. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The cyclohexylsulfonyl group can be introduced through sulfonylation reactions, while the phenylpentane-dione moiety is often synthesized via aldol condensation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized azetidines and sulfonyl derivatives.
Scientific Research Applications
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule, including its role in enzyme inhibition and receptor modulation.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The cyclohexylsulfonyl group may enhance the compound’s binding affinity and specificity, while the phenylpentane-dione moiety can participate in hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione include other azetidine derivatives and sulfonyl-containing molecules. For example:
Azetidin-2-ones: These compounds share the azetidine ring but differ in their substitution patterns and functional groups.
Cyclohexylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures, such as sulfonamides and sulfones.
Properties
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-5-phenylpentane-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c22-19(16-8-3-1-4-9-16)12-7-13-20(23)21-14-18(15-21)26(24,25)17-10-5-2-6-11-17/h1,3-4,8-9,17-18H,2,5-7,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSFEABLFUAPBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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